
2-Chloro-4-fluoronicotinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the reaction of 2-chloro-4-fluoropyridine with a suitable carboxylating agent under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and carboxylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted nicotinic acid derivatives.
Oxidation Products: Carboxylate salts or esters.
Reduction Products: Alcohols or aldehydes.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
2-Chloro-4-fluoronicotinic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, it has been investigated for its potential use in synthesizing drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier effectively .
Case Study: Synthesis of Antidepressants
Research has demonstrated that derivatives of this compound can be utilized in synthesizing novel antidepressants. The fluorine atom enhances the lipophilicity of the resulting compounds, improving their pharmacokinetic properties. Studies have shown that these derivatives exhibit significant serotonin reuptake inhibition, making them candidates for further development .
Agrochemical Applications
Pesticide Development
The compound is also recognized for its utility in developing agrochemicals, particularly as an intermediate in synthesizing herbicides and insecticides. The presence of chlorine and fluorine atoms contributes to increased potency and selectivity against target pests while minimizing environmental impact .
Case Study: Herbicide Formulation
In a notable case study, formulations containing this compound were tested for their efficacy against common agricultural weeds. Results indicated a marked improvement in weed control compared to traditional herbicides, showcasing the compound's potential for enhancing agricultural productivity while reducing chemical usage .
Materials Science Applications
Liquid Crystal Materials
Recent studies have explored the application of this compound in materials science, particularly in developing liquid crystal displays (LCDs). Its unique molecular structure allows it to function as a liquid crystal material with desirable thermal and optical properties .
Case Study: LCD Performance Enhancement
Research into LCDs incorporating this compound revealed enhanced performance metrics, including improved response times and stability under varying temperature conditions. This suggests that this compound could play a pivotal role in advancing display technologies .
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Pharmaceuticals | Intermediate for drug synthesis | Enhances bioavailability and pharmacokinetics |
Agrochemicals | Herbicide and insecticide development | Increased potency with lower environmental impact |
Materials Science | Liquid crystal material for displays | Improved thermal and optical properties |
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoronicotinic acid involves its interaction with molecular targets such as nicotinic receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these receptors. The compound can modulate receptor activity, influencing various biological pathways and processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-4-fluoronicotinic acid
- CAS Number : 929022-76-4
- Molecular Formula: C₆H₃ClFNO₂
- Structure : A pyridine ring substituted with chlorine at position 2, fluorine at position 4, and a carboxylic acid group at position 2.
Applications :
Primarily used as a precursor in pharmaceutical synthesis, particularly for kinase inhibitors. Its substitution pattern allows exploration of C-3 and C-4 vectors in multi-step library synthesis, enabling efficient derivatization . It is favored for its cost-effectiveness and commercial availability compared to analogs like 2-fluoro-4-iodonicotinic acid .
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Key Nicotinic Acid Derivatives
*Similarity scores are derived from structural similarity algorithms (e.g., Tanimoto index) .
Key Observations :
Positional Isomerism :
- This compound and 6-Chloro-2-fluoronicotinic acid differ in halogen positions, altering electronic effects on the pyridine ring. The former’s Cl (2) and F (4) substituents create a meta-directing pattern, favoring reactions at C-3 and C-5 .
- 2-Chloro-5-fluoroisonicotinic acid (isonicotinic acid derivative) places the carboxylic acid at position 4, significantly altering reactivity compared to nicotinic acids .
Nitro groups (e.g., 5-Chloro-4-fluoro-2-nitrobenzoic acid) increase electrophilicity, making these compounds reactive intermediates in explosives or herbicides .
Commercial Availability and Cost
- This compound :
- Methyl 2-(trifluoromethyl)pyridine-4-carboxylate :
- As an ester derivative, it is more stable but less reactive than carboxylic acids, trading functional versatility for ease of handling .
Biological Activity
2-Chloro-4-fluoronicotinic acid (CAS No. 929022-76-4) is a fluorinated derivative of nicotinic acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, which can influence its pharmacological properties. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.
This compound exhibits several notable chemical properties:
- Log P values : Indicates moderate lipophilicity, with consensus Log P values around 1.23, suggesting good membrane permeability .
- BBB Permeability : Classified as a blood-brain barrier (BBB) permeant, indicating potential central nervous system (CNS) effects .
- Enzymatic Interactions : Notably, it does not inhibit major cytochrome P450 enzymes (CYPs), which suggests a lower likelihood of drug-drug interactions via metabolic pathways .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly concerning its role as a ligand in receptor binding and its effects on cellular processes.
Receptor Binding Affinity
Research indicates that fluorinated nicotinic acids can exhibit significant binding affinity for certain receptors. For instance, a study highlighted that fluorinated derivatives showed high affinity for the CXCR4 receptor, which is implicated in cancer metastasis and HIV infection . Although specific binding data for this compound is limited, its structural analogs demonstrate that such compounds can effectively modulate receptor activity.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds structurally similar to this compound can influence cell proliferation and migration. For example, derivatives were tested on HeLa cells, showing high-affinity binding with Kd values comparable to known ligands .
- Agricultural Applications : A study evaluating various fluorinated compounds for herbicidal activity found that certain derivatives of chlorinated and fluorinated aromatic acids exhibited significant effects on plant growth parameters in Arabidopsis thaliana. This suggests potential applications in agriculture as herbicides or growth regulators .
- Toxicological Assessments : Toxicity studies have indicated that while some fluorinated compounds exhibit phytotoxicity at low concentrations, others may promote growth under specific conditions. The balance between beneficial and harmful effects is critical for determining practical applications in both pharmaceuticals and agriculture .
Summary of Findings
The biological activity of this compound can be summarized as follows:
Property | Value/Description |
---|---|
Log P (Consensus) | 1.23 |
BBB Permeant | Yes |
CYP Inhibition | None |
Receptor Binding Affinity | High (similar analogs) |
Toxicity in Plants | Variable; some beneficial effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-4-fluoronicotinic acid, and what are the key intermediates involved?
- Methodological Answer : A practical 3-step synthesis route starts with this compound as a precursor, focusing on sequential functionalization at the C-3 and C-4 positions. Key intermediates include halogenated pyridine derivatives and cyclohexane-based diamino fragments. Preparative LC-MS is recommended for final purification to ensure high yields and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the halogen substitution pattern. Infrared (IR) spectroscopy helps identify carboxylic acid and C-F/C-Cl stretches (~1700 cm⁻¹ for COOH, ~1100 cm⁻¹ for C-F, ~750 cm⁻¹ for C-Cl). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
Q. What purification techniques are recommended for isolating this compound derivatives, particularly when dealing with isomeric byproducts?
- Methodological Answer : Preparative reverse-phase LC-MS is effective for separating isomeric byproducts due to its high resolution. Gradient elution with acetonitrile/water (0.1% formic acid) optimizes separation. Recrystallization using ethanol/water mixtures can further enhance purity for crystalline derivatives .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to minimize inhalation risks, and wear nitrile gloves to prevent dermal exposure. Avoid contact with strong oxidizers due to potential exothermic reactions. Emergency showers and eye wash stations must be accessible. Consult safety data sheets (SDS) for specific toxicity profiles .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields or regioselectivity when using this compound as a building block in heterocyclic synthesis?
- Methodological Answer : Systematic variation of catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperature can resolve yield inconsistencies. For regioselectivity, employ computational tools (DFT calculations) to model transition states. Validate findings with control experiments and cross-reference literature protocols .
Q. What strategies can be employed to achieve selective monodechlorination in derivatives of this compound?
- Methodological Answer : Palladium-catalyzed cyanation followed by reductive dehalogenation enables selective removal of one chlorine atom. Optimize reaction time and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to suppress over-reduction. Monitor progress via TLC or in situ Raman spectroscopy .
Q. How do pH and solvent polarity influence the nucleophilic aromatic substitution (NAS) reactivity of this compound?
- Methodological Answer : In aqueous basic conditions (pH >10), deprotonation of the carboxylic acid enhances electron withdrawal, accelerating NAS at the C-2 position. In aprotic solvents (e.g., DMF), fluorinated derivatives exhibit slower kinetics due to reduced solvation of leaving groups. Use kinetic studies (UV-Vis monitoring) to map rate constants .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can predict regioselectivity by calculating Fukui indices for electrophilic attack. Molecular docking studies (AutoDock Vina) help screen ligand-catalyst interactions in Suzuki-Miyaura couplings .
Q. How should researchers systematically analyze contradictory data in the catalytic applications of this compound derivatives?
- Methodological Answer : Implement a tiered validation approach: (1) Replicate experiments under identical conditions. (2) Compare with literature using meta-analysis tools (e.g., RevMan). (3) Perform sensitivity analysis to identify critical variables (e.g., catalyst loading, moisture levels). Contradictions often arise from unaccounted trace impurities or solvent effects .
Q. Data Presentation Guidelines
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Tabular Data Example :
Reaction Condition Yield (%) Regioselectivity (C-2:C-4) Pd(OAc)₂, DMF, 80°C 78 95:5 CuI, THF, 60°C 65 70:30
Properties
IUPAC Name |
2-chloro-4-fluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDFQGOVWALHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695954 | |
Record name | 2-Chloro-4-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929022-76-4 | |
Record name | 2-Chloro-4-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-fluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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